4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
The compound "4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" is a heterocyclic molecule that is part of a broader class of compounds with potential biological activity. These compounds are characterized by their complex fused ring structures, which often include pyridine, triazine, and benzimidazole moieties. The interest in such compounds is driven by their potential pharmacological properties, which can be fine-tuned by modifying their molecular structure.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the use of synthons, which are reactive building blocks that can be combined to form more complex structures. For example, the synthesis of 3,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines involves the selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine followed by reaction with aldehydes or ketones as one-carbon inserting reagents . Similarly, the synthesis of novel pyrido(1',2':1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines is achieved by treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by reduction and treatment with nitrous acid .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques and single crystal X-ray diffraction data. For instance, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a monoclinic symmetry with specific unit cell dimensions and a flattened boat conformation of the triazine ring . These structural details are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The reactivity of these heterocyclic compounds is diverse and can lead to the formation of various derivatives. For example, the reaction of sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines can yield pyrazolo[5,1-c][1,2,4]triazine derivatives . Additionally, 2-[(β-Ethyl-, arylimino)phenethyl]-1,2,4-triazino[2,3-a]benzimidazoles can be cyclized into substituted pyrrolo[2,3-e]-1,2,4-triazino[2,3-a]benzimidazoles or transformed into thieno[2,3-e]-1,2,4-triazino[2,3-a]benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the presence of substituents can significantly affect the compound's solubility, melting point, and stability. The study of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives has shown that some compounds exhibit vasodilator activity, which is a valuable property for the development of new drugs . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but the related literature provides a foundation for predicting its behavior based on structural analogs.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized a range of heterocyclic compounds, including thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a] benzimidazole derivatives, by reacting sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines. These compounds were analyzed using elemental analysis, spectral data, X-ray, and alternative synthetic routes to confirm their structures, showcasing the versatility of the core structure in generating diverse heterocycles (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Antiproliferative Activity
Another study focused on the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, evaluating their antiproliferative activity in vitro on several human cancer cell lines. The compounds were prepared via cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes, with one compound showing significant activity (IC 50 ≈ 20 μM), demonstrating the potential of these structures in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Microwave-assisted Synthesis
The microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety has been explored, producing derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This method highlights the efficiency and versatility of using microwave irradiation in the synthesis of complex heterocycles, offering a pathway to novel compounds with a range of potential applications (Shaaban, 2008).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds related to the core chemical structure have been studied, providing insights into their conformation, tautomerism, and structural dynamics. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in various scientific domains (Dolzhenko et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine are cancer cells . The compound interacts with several targets in these cells, interfering with important signaling pathways to induce cell cycle arrest and apoptosis .
Mode of Action
this compound interacts with its targets by inhibiting cell growth and colony formation ability . This interaction results in changes in the cell cycle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways, including the EGFR, PI3K, and MET pathways . The downstream effects of these pathway disruptions include cell cycle arrest and apoptosis, which are key mechanisms in the compound’s antitumor effects .
Pharmacokinetics
The compound has been shown to have cytotoxic effects against breast cancer cell lines, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell growth, disruption of colony formation ability, and induction of cell cycle arrest and apoptosis . These effects contribute to the compound’s potential antitumor activity .
properties
IUPAC Name |
4-pyridin-2-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-13-18-12(10-6-3-4-8-16-10)20-11-7-2-1-5-9(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRPGXVSUVWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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